Product packaging for Pentasilolane(Cat. No.:)

Pentasilolane

Cat. No.: B13407552
M. Wt: 150.50 g/mol
InChI Key: CVLHDNLPWKYNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentasilolane is a specialized organosilicon compound provided as a high-purity standard for research applications. This chemical is of significant interest in advanced materials science, particularly in the development of novel silicone polymers and hydrophobic coatings. Its unique siloxane-based structure may serve as a key intermediate or building block in organic synthesis and catalytic processes. Researchers also utilize compounds of this class in the surface functionalization of nanoparticles and in the fabrication of hybrid organic-inorganic materials. This product is strictly labeled "For Research Use Only" (RUO) . This designation means it is intended solely for use in laboratory research and cannot be used as a drug, cosmetic, agricultural product, food additive, or household chemical. It is not for diagnostic, therapeutic, or any other human or veterinary use . The RUO label ensures that this product is utilized exclusively for non-clinical, scientific investigations, in compliance with relevant regulatory guidelines .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H10Si5 B13407552 Pentasilolane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H10Si5

Molecular Weight

150.50 g/mol

IUPAC Name

pentasilolane

InChI

InChI=1S/H10Si5/c1-2-4-5-3-1/h1-5H2

InChI Key

CVLHDNLPWKYNNR-UHFFFAOYSA-N

Canonical SMILES

[SiH2]1[SiH2][SiH2][SiH2][SiH2]1

Related CAS

615564-64-2

Origin of Product

United States

Synthetic Methodologies for Pentasilolane and Its Derivatives

Established Synthetic Pathways to Cyclopentasilane (Si₅H₁₀)

The synthesis of the parent cyclopentasilane, a foundational molecule in silicon chemistry, has been approached through several established routes, primarily involving the reduction of suitable precursors.

Oligosilane Synthesis via Reductive Coupling

A prominent and historically significant method for synthesizing cyclic silanes is the Wurtz-type reductive coupling of dihalosilanes. dokumen.pub This reaction typically involves the use of alkali metals to dehalogenate dichlorosilanes, leading to the formation of silicon-silicon bonds. In the context of pentasilolane, a common strategy involves the reductive coupling of dichlorodiphenylsilane (B42835) with lithium metal. This reaction yields octaphenylcyclopentasilane (Si₅Ph₁₀) as a stable, crystalline intermediate. researchgate.net The initial formation of a linear polymer is often a kinetic product, which can then depolymerize to the thermodynamically more stable cyclic species. acs.org

The synthesis of decaphenylcyclopentasilane from diphenyldichlorosilane and lithium is a key first step. researchgate.net The subsequent conversion of the phenylated cyclosilane to the perhydro form (Si₅H₁₀) is a critical second step, typically achieved through a two-step process involving halogenation followed by reduction.

Halogenosilane Precursors and Subsequent Reduction

The use of halogenosilane precursors is central to the synthesis of cyclopentasilane. A standard and effective route involves a three-step synthesis. researchgate.net The first step is a Wurtz-like coupling of diphenyldichlorosilane with lithium. researchgate.net This is followed by chlorination, for instance with acetyl chloride and aluminum chloride, to replace the phenyl groups with chlorine atoms, yielding decachlorocyclopentasilane (Si₅Cl₁₀). researchgate.netgoogle.com The final step is the reduction of the perchlorinated ring to cyclopentasilane (Si₅H₁₀) using a reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.net

Electrochemical methods have also emerged as a powerful alternative for the reductive activation of chlorosilanes. chemrxiv.org This approach can generate silyl (B83357) anion intermediates under milder conditions than the traditional Wurtz coupling, offering improved chemoselectivity. chemrxiv.org For instance, the electroreductive coupling of chlorodimethylphenylsilane (B1200534) and chlorodimethylsilane (B94632) can be achieved in an undivided cell using a sacrificial magnesium anode and a graphite (B72142) cathode. acs.org

Advanced Synthetic Approaches to Functionalized Pentasilolanes

The functionalization of the this compound ring is crucial for tailoring its properties and for its use as a building block in more complex silicon-based materials. Advanced methods have been developed for the controlled introduction of halogens and aryl groups.

Partial Halogenation of Cyclic Perhydropentasilanes

The direct, selective halogenation of cyclopentasilane (Si₅H₁₀) presents a significant challenge. The reaction of Si₅H₁₀ with an equimolar amount of tin(IV) chloride (SnCl₄) in pentane (B18724) results in a mixture of monochlorocyclopentasilane (ClSi₅H₉), polychlorinated cyclopentasilanes, and unreacted starting material. acs.orgacs.org The separation of these products by distillation has proven to be difficult. acs.orgnih.gov This lack of selectivity in direct chlorination has prompted the development of alternative strategies. acs.org

A more selective method for producing monochlorocyclopentasilane involves a multi-step process starting from an aryl-substituted dichlorocyclopentasilane. Specifically, MesSi₅Cl₉ (where Mes = 2,4,6-trimethylphenyl) or TBDMP-Si₅Cl₉ (where TBDMP = 4-tert-butyl-2,6-dimethylphenyl) can be hydrogenated with lithium aluminum hydride (LiAlH₄) to yield MesSi₅H₉ or TBDMP-Si₅H₉, respectively. acs.orgnih.gov Subsequent treatment of these aryl-substituted cyclopentasilanes with an excess of liquid anhydrous hydrogen chloride (HCl) affords the desired monochlorocyclopentasilane (ClSi₅H₉), along with the corresponding arene and the parent Si₅H₁₀. acs.orgnih.gov

Starting MaterialReagent(s)Product(s)Notes
Si₅H₁₀SnCl₄ (1 equiv.)ClSi₅H₉, Si₅H₁₀-ₓClₓ, Si₅H₁₀Difficult to separate products by distillation. acs.orgacs.org
MesSi₅Cl₉1. LiAlH₄ 2. HCl (anhydrous)ClSi₅H₉, Mes-H, Si₅H₁₀Selective route to monochlorinated product. acs.orgnih.gov
TBDMP-Si₅Cl₉1. LiAlH₄ 2. HCl (anhydrous)ClSi₅H₉, TBDMP-H, Si₅H₁₀Selective route to monochlorinated product. acs.orgnih.gov

Synthesis of Aryl-Substituted Pentasilolanes

The introduction of aryl groups onto the this compound ring can significantly modify its electronic and steric properties. An electrochemical approach has been developed for the synthesis of aryl-substituted pentasilolanes. chemrxiv.org This method utilizes the reductive activation of readily available chlorosilanes to generate silyl anion intermediates, which can then participate in cyclization reactions. chemrxiv.org

Specifically, mono- and 1,3-diphenyl cyclopentasilanes have been synthesized through either a [3+2] or a [4+1] annulation strategy. chemrxiv.org This electrochemical method provides a general route to substituted cyclopentasilanes through the formation of Si-Si bonds under relatively mild conditions. chemrxiv.org

Annulation StrategyKey IntermediatesProduct(s)Reference
[3+2]Silyl dianion and dichlorosilane (B8785471)Mono- or 1,3-diphenyl cyclopentasilanes chemrxiv.org
[4+1]Silyl dianion and dichlorosilaneMono- or 1,3-diphenyl cyclopentasilanes chemrxiv.org

Challenges and Innovations in this compound Synthesis and Purification

The synthesis and purification of this compound and its derivatives are not without their difficulties. However, ongoing research continues to provide innovative solutions to these challenges.

A significant challenge in the synthesis of cyclopentasilane is the purification process. As mentioned, the separation of partially halogenated cyclopentasilanes from the perhydro starting material and more highly halogenated byproducts by distillation is problematic due to similar boiling points. acs.orgnih.gov Furthermore, cyclopentasilane is a highly reactive compound that can undergo polymerization upon heating during distillation, which is often performed under reduced pressure to lower the boiling point. google.com To mitigate this, polymerization inhibitors can be added during the distillation process. google.com

The traditional Wurtz-type coupling, while effective, often requires harsh conditions (e.g., molten sodium in refluxing toluene) and can lead to a mixture of cyclic and linear products, necessitating laborious purification. dokumen.pubacs.org The lack of regioselectivity in some functionalization reactions is another hurdle. acs.org

Innovations in this field are aimed at overcoming these challenges. The development of electrochemical synthesis represents a significant advancement. chemrxiv.org This method allows for the generation of reactive silyl intermediates under milder conditions, leading to improved selectivity and compatibility with a broader range of functional groups. acs.orgchemrxiv.org The use of specific solvents, such as tetralin, has been shown to significantly reduce the time required for certain polymerization steps in related processes. researchgate.net Furthermore, the development of modular synthetic strategies, like the electrochemical annulation approaches, provides more controlled and versatile access to functionalized pentasilolanes. chemrxiv.org These innovations are crucial for advancing the chemistry of this compound and enabling its application in materials science and electronics.

Strategies for High-Purity this compound Production

The synthesis of high-purity this compound, also known as cyclopentasilane (CPS), is critical for its application in the semiconductor and microelectronics industries, where it serves as a liquid precursor for silicon thin films. ndsuresearchfoundation.orgmetrowelding.com The production of high-purity this compound typically involves a multi-step process that begins with a precursor and concludes with advanced purification techniques.

A common synthetic route involves the reduction of a halogenated precursor. For instance, decachlorocyclopentasilane can be synthesized and subsequently used to produce this compound. google.com The general process involves the synthesis of decachlorocyclopentasilane, which is then dissolved in a solvent like cyclohexane (B81311). google.com This solution then undergoes a reduction reaction to yield this compound.

Following the initial synthesis, achieving the high purity required for electronics applications necessitates a rigorous purification stage. metrowelding.com Distillation is the primary method employed to purify this compound to a high degree. google.com This process is performed under reduced pressure and at elevated temperatures to separate the this compound from solvents, unreacted precursors, and other impurities. google.com The distillation is a critical final step to ensure the monomer is pure enough for subsequent applications, such as polymerization into polysilane for creating silicon coating films. google.com

For example, a synthesis process can start with a cyclohexane solution of decachlorocyclopentasilane. The solvent is first removed under reduced pressure (e.g., 25 Torr) and a controlled temperature (20-30°C). Following solvent removal, the purification of the resulting this compound is carried out by distillation. google.com The effectiveness of the purification process is paramount, as even trace impurities can adversely affect the performance of the final semiconductor materials. metrowelding.com

Polymerization Inhibition in Silane (B1218182) Distillation

A significant challenge in the production of high-purity this compound is its high reactivity, which can lead to unwanted polymerization during the purification process. google.com this compound is prone to polymerize when heated, a necessary condition for distillation. google.comscirp.org This polymerization can prevent the successful isolation of the pure monomer, thereby hindering its application.

To counteract this issue, specific polymerization inhibitors are introduced during the distillation stage. google.comlookchem.com The addition of these inhibitors allows the this compound to remain in its monomeric form even when subjected to the heat required for distillation, enabling its purification to a high degree. google.com

Research has identified secondary and tertiary aromatic amines as effective polymerization inhibitors for cyclic silanes like this compound. google.comlookchem.com These inhibitors are typically added to the solution of synthesized silane before the distillation process commences. An important characteristic of an effective inhibitor is a boiling point that is higher than that of the silane being purified, ensuring it remains in the distillation vessel while the pure silane is distilled. google.com

The inhibitor works by suppressing the polymerization reactions that would otherwise occur at elevated temperatures. google.com The concentration of the inhibitor is a key parameter and is generally used in proportions of 0.01 to 10 mol % relative to the silane. google.com The use of these inhibitors is crucial for obtaining a stable, high-purity this compound monomer that can be used to produce high-quality silicon thin films. google.comlookchem.com

Table 1: Polymerization Inhibitors for this compound Distillation

Inhibitor TypeChemical ClassKey Properties
Aromatic AminesSecondary or TertiaryHigh boiling point (≥196°C), effective at 0.01-10 mol % concentration. google.com
Phenyl group-containing aminesAromatic AmineSuppresses unwanted polymerization during heating. google.com
Naphthyl group-containing aminesAromatic AmineEnables purification of highly reactive cyclic silanes by distillation. google.com

Structural Characterization and Spectroscopic Analysis of Pentasilolane Systems

Advanced Spectroscopic Techniques for Elucidating Pentasilolane Structure

Spectroscopic methods are indispensable tools for probing the structural features of this compound systems in various states of matter. Nuclear magnetic resonance and vibrational spectroscopy, in particular, offer complementary information on the connectivity, symmetry, and bonding within these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of silicon compounds. The naturally occurring isotope, ²⁹Si, with a nuclear spin of 1/2, is NMR-active, although its low natural abundance (4.67%) and negative magnetogyric ratio can present sensitivity challenges. northwestern.eduurenco.com Despite these challenges, ²⁹Si NMR provides valuable information about the chemical environment of silicon atoms within a molecule. huji.ac.il

To overcome the low sensitivity of ²⁹Si NMR, various techniques can be employed, such as proton decoupling and sensitivity enhancement methods like INEPT or DEPT, especially when protons are present in the molecule. northwestern.edu Two-dimensional correlation experiments, such as ²⁹Si-¹H HETCOR, HMQC, and HSQC, can further aid in assigning the silicon resonances by correlating them with the signals of directly attached protons. northwestern.edu For studying the silicon framework itself, 2D ²⁹Si-²⁹Si INEPT-COSY experiments can reveal through-bond silicon-silicon connectivities. northwestern.edu

Table 1: General Parameters for ²⁹Si NMR Spectroscopy

Parameter Value/Description Reference
Natural Abundance of ²⁹Si 4.6832% northwestern.edu
Nuclear Spin (I) 1/2 northwestern.edu
Chemical Shift Range -580 to +270 ppm (most compounds: -200 to +50 ppm) northwestern.edu
Standard Internal Reference Tetramethylsilane (TMS) northwestern.edu
Common Enhancement Techniques INEPT, DEPT northwestern.edu

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. edinst.comwikipedia.org These methods are complementary, as their selection rules differ: a vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. edinst.com

For cyclopentasilane (Si₅H₁₀), IR and Raman spectroscopy have been instrumental in determining its molecular structure and conformation. researchgate.netscispace.com The observed vibrational frequencies can be assigned to specific bond stretching, bending, and deformation modes within the molecule. For instance, typical Raman signals for pure cyclopentasilane are observed at 2135 and 890 cm⁻¹ for Si-H vibrations, and at 460 and 380 cm⁻¹ for ring vibrations. researchgate.net

The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can help to distinguish between different possible conformations, such as the envelope (Cₛ) and twist (C₂) forms of the five-membered ring. rsc.orgresearchgate.net By comparing the experimentally observed spectra with the calculated spectra for different conformations, the most likely structure in a given state (gas, liquid, or solid) can be determined. For example, the vibrational spectra of cyclohexasilane, a related compound, indicated a chair conformation. researchgate.net

Table 2: Characteristic Raman Peaks for Cyclopentasilane

Vibrational Mode Wavenumber (cm⁻¹) Reference
Si-H Vibrations 2135, 890 researchgate.net
Ring Vibrations 460, 380 researchgate.net

Crystallographic Studies of this compound and Related Oligosilanes

X-ray crystallography provides definitive, high-resolution structural information for molecules that can be obtained as single crystals. This technique has been pivotal in establishing the precise three-dimensional arrangement of atoms in this compound and its derivatives in the solid state.

The first single-crystal X-ray diffraction structure of the parent cyclopentasilane (Si₅H₁₀) was determined by crystallizing the liquid in situ at -100 °C. researchgate.netresearchgate.net This analysis revealed that in the solid state, Si₅H₁₀ adopts an envelope conformation with Cₛ symmetry. researchgate.net The ability to obtain single crystals of this compound and its derivatives allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. researchgate.netdntb.gov.ua

Single-crystal X-ray diffraction is the most accurate method for determining the silicon-silicon (Si-Si) bond lengths and angles within the this compound ring. rsc.orgresearchgate.net In the solid state, the Si-Si bond lengths in unsubstituted cyclopentasilane range from 2.3353 Å to 2.3377 Å. researchgate.netwikipedia.org These bond lengths are notably shorter than those found in many substituted cyclopentasilanes and linear silanes, suggesting a degree of conformational or electronic influence on the bonding within the unsubstituted ring. wikipedia.org

The Si-Si-Si bond angles within the five-membered ring are also precisely determined from crystallographic data. These angles, along with the torsional angles, define the pucker of the ring and distinguish between different conformations like the envelope and twist forms. rsc.org The detailed geometric parameters obtained from these studies are essential for benchmarking theoretical calculations and for understanding the relationship between structure and the electronic properties of these systems, such as σ-conjugation. rsc.org

Table 3: Solid-State Silicon-Silicon Bond Lengths in Cyclopentasilane

Parameter Value (Å) Reference
Si-Si Bond Length Range 2.3353 - 2.3377 researchgate.netwikipedia.org

Electron Diffraction and Gas-Phase Structural Analysis of this compound

While X-ray crystallography provides solid-state structures, electron diffraction is a powerful technique for determining the structure of molecules in the gas phase. doitpoms.ac.ukjps.or.jp This allows for the study of the intrinsic geometry of the molecule, free from the packing forces present in a crystal.

Gas-phase electron diffraction studies of cyclopentasilane have shown that the molecule is puckered, with both envelope (Cₛ) and twist (C₂) models providing good agreement with the experimental data. scispace.com This finding is consistent with the concept of pseudorotation, where the molecule rapidly interconverts between these conformations. scispace.com In the gas phase, the average Si-Si bond length was determined to be 2.342 Å, which is slightly longer than the bond lengths observed in the solid state. wikipedia.org This difference highlights the influence of the physical state on the molecular structure. The analysis of gas-phase structures provides crucial data for understanding the conformational dynamics and potential energy surface of flexible molecules like this compound. scispace.com

Emerging Spectroscopic and Imaging Modalities for this compound Characterization

The intricate structural and electronic properties of this compound systems necessitate the application of advanced characterization techniques that can provide insights beyond conventional methods. Emerging spectroscopic and imaging modalities offer unprecedented resolution and sensitivity, enabling a deeper understanding of molecular conformation, surface chemistry, and ultrafast dynamic processes. These techniques are crucial for correlating the unique architecture of pentasilolanes with their functional properties.

Advanced vibrational spectroscopy techniques, for instance, provide detailed information on molecular bonding and conformational order. acs.org Femtosecond Stimulated Raman Spectroscopy (FSRS) and Transient Absorption (TA) spectroscopy are being used to investigate the photophysics of organosilanes, revealing details about photoinduced charge-transfer behavior. jhu.edu For surface-specific analysis, Vibrational Sum Frequency Spectroscopy (VSFS) is a powerful tool for studying the molecular structure of silane (B1218182) monolayers at interfaces. acs.org

In the realm of structural elucidation, multi-dimensional and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable. 29Si NMR, in particular, offers profound insight into the degree of substitution and the nature of neighboring silicon atoms in oligosilanes. nih.govmdpi.com For surface characterization, X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) deliver critical data on elemental composition, chemical states, and the interaction of silane films with various substrates. diva-portal.orgmdpi.com

High-resolution imaging techniques have also become essential. Advanced microscopy methods like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) allow for the direct visualization of nanostructures, morphology, and surface topology. eag.comzeiss.com Furthermore, Imaging Ellipsometry has emerged as a non-destructive optical method for precisely measuring the thickness and homogeneity of ultra-thin silane films. parksystems.com

Table 1: Emerging Spectroscopic Techniques for this compound Analysis

TechniqueInformation ObtainedRelevance to this compound SystemsKey Findings/Data Points
Femtosecond Stimulated Raman Spectroscopy (FSRS)Time-resolved vibrational spectra of excited states.Investigating ultrafast photoinduced charge separation and recombination dynamics in functionalized silanes. jhu.eduDemonstrates that molecular asymmetry linked to silane chain conformation can lead to ultrafast asymmetric dipolar electron transfer. jhu.edu
Vibrational Sum Frequency Spectroscopy (VSFS)Surface-specific vibrational spectra of interfaces.Characterizing the molecular orientation and order of this compound derivatives in monolayers on substrates. acs.orgCan distinguish between ordered and disordered silane layers and probe the structure of adjacent molecules (e.g., water). acs.org
29Si Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed information on the silicon backbone, including connectivity and substitution patterns. nih.govUnambiguous structural assignment of complex branched or cyclic this compound isomers. nih.govmdpi.comChemical shifts reflect direct methylation degree and provide information about neighboring silicon atoms. nih.gov Can distinguish primary, secondary, tertiary, and quaternary silicon nuclei. mdpi.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)Elemental and molecular composition of the outermost surface layer.Detecting chemical interactions between this compound films and metal or inorganic substrates. diva-portal.orgThe presence of Si-O-Me (where Me is a metal) ion fragments provides strong evidence of covalent bonding between the silane film and the substrate. diva-portal.org
Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS)Non-destructive depth profiling and thickness measurement of ultra-thin films. mdpi.comDetermining the thickness and layered structure of self-assembled this compound monolayers. mdpi.comSuccessfully used to measure MPTMS monolayer thickness as 0.5 (±0.2) nm and a subsequent APTES layer to create a total thickness of 1.0 (±0.2) nm. mdpi.com

Table 2: Advanced Imaging Modalities for this compound Systems

TechniqueResolutionInformation ProvidedApplication to this compound Systems
Scanning/Transmission Electron Microscopy (STEM/TEM)Sub-nanometer to Ångström-level. eag.comInternal structure, morphology, particle size, and elemental composition (with EDS/EELS). eag.comzeiss.comVisualizing the precise structure of this compound-based nanoparticles or the morphology of thin films and coatings on substrates. eag.com
Atomic Force Microscopy (AFM)Atomic/nanometer scale. zeiss.com3D surface topography and mechanical properties. zeiss.comresearchgate.netMapping the surface of this compound films to assess uniformity, detect defects, and measure film thickness. parksystems.com
Imaging EllipsometryMicrometer scale lateral, nanometer scale thickness. parksystems.comContact-free, non-destructive measurement of thin film thickness and optical properties. parksystems.comCharacterizing patterned silanization and detecting variations in homogeneous this compound films with single-molecule thickness resolution. parksystems.com
Gated Luminescence ImagingDependent on optical setup.Time-resolved imaging to discriminate nanoparticle luminescence from background autofluorescence. nih.govEnables highly sensitive and specific imaging of luminescent this compound-based probes or nanoparticles by leveraging their microsecond-scale emission lifetimes. nih.gov
Scanning Transmission X-ray Microscopy (STXM)High spatial and spectral resolution. oup.comChemical and biochemical mapping based on X-ray absorption spectra. oup.comIn-situ analysis of the chemical composition and distribution of elements within hydrated this compound systems or composites. oup.com

Theoretical and Computational Investigations of Pentasilolane Chemistry

Quantum Chemical Approaches to Pentasilolane Electronic Structure

Quantum chemistry, at its core, applies the principles of quantum mechanics to chemical systems to calculate properties like electronic structure. wikipedia.org Understanding the electronic structure of this compound is crucial for predicting its stability, spectroscopic properties, and reaction mechanisms. A variety of quantum chemical methods are utilized to solve the Schrödinger equation for the molecule, providing a detailed picture of its electron distribution. wikipedia.org

Commonly employed methods include:

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be important for accurately describing certain molecular properties.

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory. mdpi.com It often provides more accurate results for geometries and energies.

Coupled Cluster (CC) Theory: Regarded as one of the most accurate quantum chemical methods, coupled cluster theory provides a highly accurate description of electron correlation. github.io Methods like CCSD(T) are often referred to as the "gold standard" in quantum chemistry for their high accuracy, though they come with a significant computational cost. github.io

Density Functional Theory (DFT): DFT has become exceedingly popular due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov Instead of the complex many-electron wavefunction, DFT focuses on the electron density to determine the system's energy and other properties. wikipedia.org Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy, a key component of the total energy calculation. mdpi.comscirp.org

These quantum chemical calculations provide valuable data on the electronic properties of this compound, such as the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap can indicate higher reactivity. samipubco.com For instance, a comparative study of different Biginelli adducts using DFT revealed that the molecule with the lowest HOMO-LUMO gap exhibited enhanced charge transfer interactions. samipubco.com

Table 1: Comparison of Quantum Chemical Methods for Electronic Structure Calculations

MethodKey FeaturesCommon Applications
Hartree-Fock (HF)Ab initio, neglects electron correlationInitial geometry optimizations, qualitative molecular orbital analysis
Møller-Plesset (MP2)Includes electron correlation via perturbation theoryMore accurate energies and geometries than HF
Coupled Cluster (CC)High accuracy, systematic inclusion of electron correlationBenchmark calculations, highly accurate property predictions
Density Functional Theory (DFT)Based on electron density, computationally efficientWide range of applications, including geometry optimization, frequency calculations, and reaction mechanism studies

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, which is essential for understanding processes like conformational changes, diffusion, and interactions in condensed phases. researchgate.netmdpi.com

Fully atomistic MD simulations of this compound would involve modeling every atom in the system, including solvent molecules if present. mdpi.com This approach allows for a detailed investigation of intermolecular and intramolecular forces. The general workflow of an MD simulation involves: researchgate.net

Initialization: Defining the initial positions and velocities of all atoms in the system.

Force Calculation: Computing the forces acting on each atom based on a predefined force field. Force fields are empirical potential energy functions that describe the interactions between atoms.

Integration: Integrating the equations of motion to update the positions and velocities of the atoms over a small time step.

Equilibration and Production: Running the simulation for a sufficient amount of time to allow the system to reach thermal equilibrium, followed by a production run where data for analysis is collected.

MD simulations can be used to study various aspects of this compound chemistry, such as its behavior in solution or in a mixed film with other materials. mdpi.com For example, simulations can reveal how this compound molecules aggregate, their orientation at interfaces, and their diffusion characteristics. mdpi.com The insights gained from MD simulations are crucial for understanding the macroscopic properties of materials derived from this compound.

Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the chemical reactivity of molecules. mdpi.comresearchgate.net DFT calculations can provide a wealth of information about a molecule's electronic structure, which is directly related to its reactivity. researchgate.net By analyzing various descriptors derived from DFT, chemists can predict how a molecule will behave in a chemical reaction.

Key reactivity descriptors calculated using DFT include: mdpi.com

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity (ω): A measure of the ability of a molecule to accept electrons.

Local Descriptors: These identify the most reactive sites within a molecule.

Fukui Functions: Indicate the change in electron density at a particular site when the total number of electrons is changed, highlighting electrophilic and nucleophilic attack sites. scirp.org

Dual Descriptors: Provide a more refined picture of reactive sites. mdpi.com

Molecular Electrostatic Potential (MESP): A map of the electrostatic potential on the electron density surface of a molecule, which visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

For this compound, DFT studies can be used to predict its susceptibility to nucleophilic or electrophilic attack, the acidity or basicity of specific sites, and the most likely pathways for its reactions. For instance, a DFT study on allyl mercaptan and its derivatives demonstrated how these descriptors can be used to compare the reactivity of related molecules and predict their potential as radical scavengers. mdpi.com

Table 2: Key DFT-Derived Reactivity Descriptors

DescriptorDefinitionChemical Significance
Chemical Potential (μ)Negative of electronegativityTendency to donate or accept electrons
Chemical Hardness (η)Resistance to deformation of electron cloudRelates to the stability and reactivity of the molecule
Electrophilicity Index (ω)Propensity of a species to accept electronsQuantifies the electrophilic character of a molecule
Fukui FunctionChange in electron density upon electron addition/removalIdentifies specific atomic sites prone to nucleophilic or electrophilic attack

Computational Modeling of this compound Polymerization Pathways

Computational modeling plays a crucial role in understanding and predicting the polymerization of monomers like this compound. These models can simulate the complex processes involved in polymer chain growth, providing insights into reaction mechanisms and the structure of the resulting polymer. nih.gov

One approach to modeling polymerization involves using software that can simulate the iterative formation of bonds between monomer units. nih.gov This can be combined with techniques like dynamical annealing to arrive at realistic polymer structures. nih.gov Such simulations can help in understanding how different reaction conditions might influence the polymerization process and the properties of the final material.

For complex polymerization mechanisms, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, quantum chemical calculations can be instrumental. mdpi.com These calculations can help identify key intermediates and transition states, elucidating fragmentation pathways and the efficiency of different RAFT agents. mdpi.com By understanding the underlying kinetics and thermodynamics of the polymerization process, researchers can design strategies to synthesize polymers with desired characteristics.

Predictive Modeling of this compound Behavior in Material Systems

Predictive modeling, often employing machine learning (ML) algorithms, is an emerging field in materials science that aims to forecast the properties and behavior of materials based on existing data. e3s-conferences.orgqlik.com This approach can significantly accelerate the discovery and design of new materials by reducing the need for extensive experimental work. mdpi.com

In the context of this compound, predictive modeling could be used to establish relationships between its molecular structure, processing conditions, and the final properties of materials derived from it. For example, a predictive model could be trained on a dataset of different polysilanes, correlating their structural features with their observed mechanical, thermal, or electronic properties. e3s-conferences.org

Machine learning models, such as neural networks, support vector machines, and random forests, are capable of learning complex, non-linear relationships within large datasets. e3s-conferences.orgqlik.com These models can be used to:

Predict material properties: Forecast properties like tensile strength, thermal stability, or conductivity based on the chemical composition and microstructure. e3s-conferences.org

Optimize material formulations: Identify the optimal combination of components and processing parameters to achieve desired material characteristics. mdpi.com

Screen potential candidates: Rapidly evaluate a large number of virtual this compound derivatives to identify promising candidates for specific applications.

The development of accurate predictive models relies on the availability of high-quality experimental and computational data for training and validation. cdmsmith.com As more data on this compound and related materials becomes available, the power and reliability of these predictive tools will continue to grow.

Reaction Mechanisms and Chemical Transformations of Pentasilolane

Thermal Decomposition and Polymerization Mechanisms of Cyclopentasilane

The thermal treatment of cyclopentasilane initiates a series of complex reactions, leading to the formation of larger silicon-based structures. These processes are fundamental to the production of silicon nanomaterials and polysilanes.

Hydrogen Elimination Pathways in Pentasilolane Pyrolysis

The pyrolysis of silanes, including cyclopentasilane, is generally understood to proceed through a series of chemical reactions that involve the formation of silicon-silicon bonds and the elimination of hydrogen. researchgate.net This process is initiated by the thermal decomposition of the silane (B1218182). researchgate.netresearchgate.net

The pyrolytic elimination of hydrogen from substrates can occur thermally without the need for additional reagents and is often carried out in the gaseous phase. youtube.comslideshare.net In the case of polysubstituted silanes, the thermal decomposition can be initiated by the homolytic cleavage of a silicon-substituent bond, leading to the formation of radical species that can then propagate further reactions.

Oligomerization and Polysilane Formation from this compound Monomers

The thermal decomposition of cyclopentasilane serves as a pathway to the formation of oligomers and, ultimately, high-molecular-weight polysilanes. This transformation is of significant interest for the synthesis of silicon-based polymers with unique electronic and optical properties.

One proposed mechanism for the formation of higher-order silanes from the pyrolysis of monosilane (SiH₄) involves a series of reactions that include Si-Si bond formation and hydrogen elimination. researchgate.net This process can lead to the formation of cyclic compounds such as cyclopentasilane itself. researchgate.net It is plausible that a similar, yet reverse, process of ring-opening could contribute to polymerization.

The polymerization of cyclic siloxanes, which are analogous to cyclosilanes, can proceed through ring-opening polymerization (ROP). libretexts.org This suggests that a similar ROP mechanism could be active for cyclopentasilane, where the cyclic monomer opens up to form linear polymer chains. This process would likely be initiated by the reactive species generated during thermal decomposition, such as silyl (B83357) radicals or silylenes. These reactive intermediates could attack the Si-Si bonds within the this compound ring, leading to its opening and the subsequent propagation of a polymer chain.

Substitution Reactions of this compound Derivatives

The silicon-hydrogen bonds in this compound are susceptible to substitution reactions, allowing for the introduction of various functional groups onto the cyclosilane ring. These reactions are crucial for the synthesis of functionalized pentasilolanes with tailored properties.

Halogenation Reaction Mechanisms in this compound Chemistry

Halogenation is a fundamental substitution reaction in which one or more hydrogen atoms in a compound are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). byjus.comchemguide.netlibretexts.org In the context of alkanes, this reaction often proceeds via a free-radical chain mechanism, which is typically initiated by heat or ultraviolet (UV) light. byjus.comchemguide.netlibretexts.orglibretexts.org This mechanism involves three key stages: initiation, propagation, and termination. chemguide.netlibretexts.orglibretexts.org

Given the structural similarity of the Si-H bond in this compound to the C-H bond in alkanes, a similar free-radical mechanism is expected for the halogenation of this compound. The reaction would likely be initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) to form halogen radicals. libretexts.org These radicals would then abstract a hydrogen atom from a Si-H bond on the this compound ring, forming a silyl radical and a hydrogen halide. chemguide.net This silyl radical would then react with another halogen molecule to yield the halogenated this compound and another halogen radical, thus propagating the chain reaction. chemguide.net

The reactivity of the halogens in these reactions generally decreases down the group: F₂ > Cl₂ > Br₂ > I₂. byjus.com The reaction conditions, such as the ratio of reactants and the presence of light or heat, would influence the extent of halogenation, potentially leading to a mixture of mono- and poly-halogenated products. byjus.comlibretexts.org

Ligand Exchange Dynamics in Functionalized Pentasilolanes

Ligand exchange, or substitution, reactions involve the replacement of one or more ligands in a coordination complex with different ligands. libretexts.org While this compound itself is not a classical coordination complex, its functionalized derivatives, where hydrogen atoms are replaced by other groups, can undergo reactions that are mechanistically analogous to ligand exchange.

In the context of functionalized pentasilolanes, "ligand exchange" would refer to the substitution of a functional group attached to a silicon atom of the ring with another group. The mechanism of such a reaction would be highly dependent on the nature of the leaving group and the incoming nucleophile or electrophile.

For instance, if a functionalized this compound bears a halide substituent (a halosiloane), it could undergo nucleophilic substitution at the silicon center. The mechanism could proceed through a pathway analogous to those observed for other organosilicon compounds. These reactions are important for further modifying the properties of the cyclosilane.

The dynamics of these exchange reactions, including their rates and equilibria, would be influenced by factors such as the steric and electronic properties of the substituents on the this compound ring and the nature of the solvent.

Organometallic Reactivity of this compound Analogues

The interaction of this compound and its derivatives with organometallic reagents opens up pathways to a wide range of novel organosilicon compounds and materials. These reactions typically involve the nucleophilic or basic character of the organometallic species.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are characterized by a highly polarized metal-carbon bond, which imparts significant carbanionic character to the carbon atom. msu.eduyoutube.com This makes them potent nucleophiles and strong bases. msu.eduyoutube.com

When reacting with this compound, which possesses acidic Si-H protons, organometallic reagents are likely to act as bases, deprotonating the Si-H bonds to form a silyl anion and the corresponding hydrocarbon of the organometallic reagent. msu.edu This is a common reaction for organometallic reagents with compounds containing acidic protons. msu.edu

Alternatively, the nucleophilic carbon of the organometallic reagent could potentially attack one of the silicon atoms in the this compound ring. The outcome of such a reaction would depend on the reaction conditions and the specific nature of the this compound analogue and the organometallic reagent. For example, in reactions with carbonyl compounds, Grignard and organolithium reagents act as nucleophiles, adding to the electrophilic carbonyl carbon. A similar nucleophilic attack on a silicon atom of the this compound ring could lead to the formation of a new carbon-silicon bond and potentially ring-opening of the cyclosilane.

The reactions of this compound analogues with organometallic reagents are a valuable tool for the synthesis of functionalized and structurally diverse organosilicon compounds.

Coordination Chemistry of Chlorinated Pentasilolanes with Organocyanides

While direct experimental studies on the coordination chemistry of chlorinated pentasilolanes with organocyanides are not extensively documented in the reviewed literature, the fundamental principles of Lewis acid-base interactions provide a framework for predicting their reactivity. Chlorinated pentasilolanes, such as decachlorocyclopentasilane (Si₅Cl₁₀), are expected to function as Lewis acids. The silicon atoms in the Si₅ ring are electron-deficient due to the electronegativity of the chlorine substituents, making them susceptible to attack by Lewis bases.

Organocyanides (R-C≡N), also known as nitriles, possess a lone pair of electrons on the nitrogen atom, which allows them to act as Lewis bases. libretexts.org It is proposed that the lone pair of electrons from the nitrogen atom of the organocyanide can be donated to the electron-deficient silicon atoms of the chlorinated this compound ring. This interaction would lead to the formation of a coordination complex.

Computational studies on perchlorinated cyclopentasilane (Si₅Cl₁₀) have shown that the puckered Si₅ ring can flatten upon coordination with chloride anions (Cl⁻), which act as Lewis bases. acs.orgacs.orgnih.gov This occurs through the donation of electron pairs from the chloride ions to the unoccupied molecular orbitals of the Si₅Cl₁₀ molecule, suppressing the pseudo-Jahn–Teller effect that causes the ring's nonplanarity. acs.orgacs.orgnih.gov A similar mechanism can be postulated for the interaction with organocyanides.

Furthermore, the concept of forming coordination polymers by linking cyclic silane rings with bifunctional Lewis bases has been demonstrated. For instance, substituted 1,4-dicyanobenzenes have been used to link dodecachlorocyclohexasilane (Si₆Cl₁₂) rings, forming one-dimensional coordination polymers where the nitrile groups coordinate to the silicon atoms. acs.org This suggests that analogous reactions with chlorinated pentasilolanes could yield similar polymeric structures.

The general reaction can be depicted as a Lewis acid-base adduct formation:

Si₅Cl₁₀ + R-C≡N → [Si₅Cl₁₀(N≡C-R)]

In the case of dicyano compounds, this could extend to the formation of polymers:

n Si₅Cl₁₀ + n N≡C-R-C≡N → [-Si₅Cl₁₀-(N≡C-R-C≡N)-]n

Catalytic Transformations Involving this compound

Catalytic Processes in this compound Synthesis

The common laboratory synthesis of this compound (cyclopentasilane, Si₅H₁₀) is a multi-step process that does not typically involve a direct catalytic ring-closure reaction. wikipedia.org The established route involves the reductive coupling of dichlorosilane (B8785471) derivatives followed by further chemical transformations. wikipedia.org

However, the principles of catalytic dehydrocoupling of silanes offer a potential, albeit not yet fully realized, pathway to cyclopentasilane. Dehydrogenative coupling is a process that forms Si-Si bonds from Si-H bonds with the liberation of hydrogen gas (H₂), and it is often catalyzed by transition metal complexes. vander-lingen.nl This method has been investigated for the synthesis of linear and branched polysilanes. illinois.edu

The general reaction for catalytic dehydrocoupling of a primary silane can be represented as:

n RSiH₃ → H-(RSiH)n-H + (n-1) H₂

While this reaction typically produces linear polymers, specific catalysts and reaction conditions could potentially favor intramolecular cyclization, especially from a pentasilane (B14176424) precursor, to yield this compound. Catalysts based on early transition metals like titanium and zirconium have been studied for the dehydrocoupling of primary organosilanes. illinois.edu The mechanism is thought to involve σ-bond metathesis reactions between a metal-silyl complex and a hydrosilane. illinois.edu

Additionally, heavier alkaline earth metal complexes have been shown to be active pre-catalysts for the cross-dehydrocoupling of Si-H and N-H bonds, proceeding through Si-H/M-N and N-H/M-H metathesis steps. rsc.org Metal-free catalytic systems, such as those employing electrophilic phosphonium (B103445) cations, have also been developed for the dehydrocoupling of silanes with various substrates. nih.gov

While these catalytic methods are established for forming Si-Si bonds, their specific application to the direct, high-yield synthesis of this compound from smaller silane precursors has not been extensively reported. The synthesis of silane itself can involve a catalytic redistribution reaction of trichlorosilane, often catalyzed by metal halides like aluminum chloride. wikipedia.orgonlytrainings.com

This compound as a Precursor in Catalytic Applications

This compound is primarily recognized as a liquid precursor for the deposition of silicon-containing materials, rather than as a precursor in catalytic applications in the traditional sense of generating a catalytically active species. Its utility lies in its ability to decompose and form silicon-based films and nanoparticles.

A notable application of this compound is as a liquid precursor for the formation of p-type semiconducting silicon. rsc.org In this process, a cyclopentasilane-borane compound is synthesized, which then serves as the liquid precursor. rsc.org The reaction between cyclopentasilane (acting as a Lewis base) and borane (B79455) (a Lewis acid) results in a dehydrogenative condensation, forming liquid-phase hydrosilanes with Si-B bonds. rsc.org This material can then be processed to create doped silicon films.

This compound is also utilized as a liquid silicon ink for printing silicon structures, which can be converted into amorphous or polycrystalline silicon films through thermal annealing or laser irradiation. researchgate.netrsc.org This is particularly relevant for applications in electronics and solar cells. wikipedia.orgresearchgate.net

Applications of Pentasilolane in Advanced Materials Research

Pentasilolane as a Precursor for Silicon-Based Materials

The transformation of liquid this compound into solid silicon materials is a cornerstone of its utility in materials research. This conversion typically involves a polymerization step, followed by a thermal or photochemical treatment to yield amorphous or polycrystalline silicon. This solution-based pathway offers significant advantages over traditional gas-phase deposition methods, such as chemical vapor deposition (CVD), which require expensive vacuum equipment and high processing temperatures.

One of the most promising applications of this compound is in the formulation of "liquid silicon" inks for the direct printing of silicon structures. Cyclopentasilane (CPS), being a liquid at room temperature, can be processed to form a printable ink, enabling the fabrication of silicon-based electronic components without the need for costly vacuum deposition and photolithography processes. aip.org

The process typically begins with the photopolymerization of cyclopentasilane, often in a solvent like cyclooctane (B165968), to create a viscous liquid polysilane solution. aip.orgresearchgate.net This "liquid-Si ink" can then be deposited onto a substrate using various printing techniques, such as spin-coating, inkjet printing, or direct nanoimprinting. aip.orgresearchgate.net For instance, researchers have successfully fabricated nanostructures of n-type amorphous and polycrystalline silicon by direct nanoimprinting using an ink synthesized from cyclopentasilane (Si₅H₁₀) and white phosphorus (P₄) as a dopant source. aip.org This method allows for the creation of well-defined patterns with features on the nanoscale, demonstrating a simple, vacuum-free route to patterned silicon. aip.org

A key advantage of these inks is the ability to control the electronic properties of the resulting silicon. The concentration of dopants, such as phosphorus, can be easily adjusted in the initial ink formulation to produce n-type semiconductors with specific, controlled resistance values. aip.org Furthermore, innovative curing methods are being developed to make the process compatible with temperature-sensitive substrates. In one study, an excimer laser was used to directly convert a cured cyclopentasilane ink into polycrystalline silicon on a paper substrate, bypassing the need for high-temperature thermal annealing. aip.org This opens the door for fabricating flexible electronics on inexpensive materials. aip.org

Table 1: Properties of n-type Liquid-Si Ink and Resulting Films
ParameterDescriptionValue/FindingReference
Ink SynthesisPhotopolymerization of cyclopentasilane (Si₅H₁₀) with white phosphorus (P₄) in a cyclooctane solvent.Resulting viscous liquid is dissolved in 20 wt% cyclooctane. aip.org
Ink Molecular WeightMeasured by gel-permeation chromatography (GPC).Number average (Mn): 3.8 × 10³ g/mol; Weight average (Mw): 1.1 × 10⁵ g/mol. aip.org
Fabrication MethodDirect nanoimprinting onto a substrate without vacuum conditions.Well-defined patterns with line widths of 110-165 nm. aip.org
Doping ControlPhosphorus concentration controlled by varying the P₄ to Si₅H₁₀ ratio in the ink.Specific resistance of n-type poly-Si pattern was 7.0 × 10⁻³ Ω⋅cm. aip.org
Low-Temperature ConversionExcimer laser irradiation of cured ink.Allows formation of polycrystalline silicon directly on paper substrates. aip.org

Following the deposition of the this compound-based ink, a crucial step is its conversion into a solid silicon film. This is typically achieved through a dehydrogenation process, where the polysilane polymer network expels hydrogen upon heating, resulting in the formation of amorphous or polycrystalline silicon.

The process involves coating a substrate with a solution containing a this compound polymer. google.com Subsequent heating causes a thermal decomposition and dehydrogenation reaction, transforming the polymer coating into a metallic silicon film. google.com This thermal treatment is generally performed at temperatures significantly lower than those used in conventional CVD. For example, high-quality hydrogenated amorphous silicon (a-Si:H) films can be formed by heating the cured this compound material to temperatures of 350–400 °C. aip.orgrsc.org At higher temperatures, such as 800 °C, the material can be converted into polycrystalline silicon. aip.org

This solution-based approach offers a high-throughput, cost-effective method for producing silicon films. rsc.org The quality of the films derived from cyclopentasilane has been shown to be comparable to those produced by standard plasma-enhanced chemical vapor deposition (PECVD), making them suitable for applications like thin-film transistors (TFTs). researchgate.net Research has demonstrated the fabrication of amorphous silicon films under atmospheric pressure by the thermal decomposition of cyclopentasilane, highlighting the potential for simplified and scalable manufacturing processes. rsc.org

Development of Silicon-Containing Nanostructures from this compound

Beyond thin films, this compound is a valuable precursor for creating a variety of silicon-containing nanostructures. Its liquid nature facilitates its use in bottom-up synthesis methods that allow for precise control over the final morphology of the nanomaterials.

Silicon nanowires (SiNWs) and nanofibers are of great interest for applications in sensors, electronics, and energy storage due to their high surface-area-to-volume ratio and unique electronic properties. nanografi.com While the vapor-liquid-solid (VLS) mechanism using silane (B1218182) gas is a common method for SiNW synthesis, liquid precursors like cyclosilanes offer alternative, solution-based routes. researchgate.net

Inks based on liquid silanes can be used to produce silicon nanowires and nanofibers. researchgate.net For example, amorphous silicon (a-Si) nanowires for use as anodes in lithium-ion batteries have been successfully fabricated through the electrospinning of inks containing cyclohexasilane (Si₆H₁₂), a compound closely related to this compound. researchgate.net This technique involves applying a high voltage to the liquid silane/polymer ink, causing a jet of the liquid to be drawn out into a long, thin fiber that solidifies into a nanowire. This method provides a direct path to creating one-dimensional silicon nanostructures that can be used in various devices. researchgate.net Similarly, nanoimprinting of liquid-Si inks derived from cyclopentasilane has been used to fabricate arrays of silicon nanostructures, demonstrating a pathway to ordered, high-density nano-arrays. aip.org

The ability to control the morphology (i.e., the size, shape, and structure) of nanoparticles is critical for tailoring their properties to specific applications. nih.gov In the synthesis of silicon nanomaterials, precursor chemistry and reaction conditions are key levers for achieving this control. osti.gov

When using this compound, the initial polymerization step is crucial. By controlling the UV irradiation time and solution chemistry during the formation of the polysilane ink, the degree of branching and cross-linking in the polymer can be managed. researchgate.net This, in turn, influences the properties of the final silicon material.

This compound in Energy Materials Research

The development of advanced energy storage and conversion devices is a critical area of modern materials science. This compound-derived silicon nanostructures are being actively investigated as high-performance materials for these applications, particularly for the anodes of lithium-ion batteries (LIBs).

Silicon is a highly attractive anode material for next-generation LIBs because it has a theoretical specific capacity more than ten times that of the currently used graphite (B72142). researchgate.net However, a major challenge is that silicon undergoes massive volume expansion (around 300%) during the insertion of lithium ions, which leads to pulverization of the material, loss of electrical contact, and rapid capacity fading. researchgate.net

Nanostructuring is a key strategy to overcome this challenge. Silicon nanostructures, such as nanowires and nanoparticles, can better accommodate the strain of lithiation without fracturing. The use of this compound as a precursor offers a versatile platform for creating these nanostructured anodes. Amorphous silicon nanowires fabricated from liquid silane inks have been specifically identified as promising anode materials for LIBs. researchgate.net The one-dimensional morphology of nanowires provides efficient pathways for electron transport while accommodating volume changes.

Research into silicon nanoparticles (Si-NPs) has shown that morphology is critical for performance. nih.govnih.gov By engineering the shape and surface of the Si-NPs, the stability of the solid electrolyte interphase (SEI) can be improved, leading to longer cycle life. nih.gov For instance, spherical nanoparticles with smooth surfaces have demonstrated significantly better capacity retention over hundreds of cycles compared to rough, aggregated particles, which fail quickly. researchgate.net The solution-based synthesis methods enabled by this compound provide a powerful toolset for creating these engineered nanostructures, paving the way for high-capacity, long-lasting lithium-ion batteries.

Table 2: Comparison of Silicon Anode Properties and Challenges
MaterialKey AdvantageKey ChallengeRole of this compound-Derived NanostructuresReference
Graphite (Commercial)Excellent cycle stability, low volume change.Low theoretical capacity (~372 mAh/g).N/A mdpi.com
Bulk SiliconVery high theoretical capacity (~4200 mAh/g).~300% volume expansion leads to rapid pulverization and capacity fade.N/A researchgate.net
Silicon NanowiresAccommodates volume expansion, good electron transport pathways.Scalable synthesis can be challenging.Enables solution-based fabrication via methods like electrospinning of liquid silane inks. researchgate.net
Silicon NanoparticlesHigh surface area, accommodates strain.SEI stability and cycle life are highly dependent on particle morphology.Allows for morphological engineering (e.g., smooth, spherical particles) to improve cycle life. nih.govresearchgate.net

Future Directions and Interdisciplinary Research in Pentasilolane Chemistry

Integration of Pentasilolane Research with Emerging Technologies

The potential applications of this compound are increasingly intersecting with cutting-edge technologies, promising to revolutionize electronics, energy storage, and advanced manufacturing.

One of the most promising areas is in the field of printed and flexible electronics . microdrop.depicamfg.comoled-info.comelectronica.de this compound serves as a liquid precursor for the deposition of thin silicon films, a critical component in the fabrication of electronic devices. researchgate.net Its liquid state at room temperature makes it an ideal "silicon ink" for various printing techniques, including inkjet and screen printing, to create circuits on flexible substrates like plastics and paper. microdrop.depicamfg.comsaralon.com This technology is a cornerstone for developing next-generation flexible displays, wearable sensors, and smart packaging. The low processing temperatures required for converting this compound into silicon are particularly advantageous for use with heat-sensitive flexible materials. researchgate.net

In the domain of nanotechnology , this compound is being investigated for its role in creating molecular-scale electronic components. Research has shown that the conductance of single-molecule junctions using cyclopentasilane stereoisomers can be controlled by their conformation, demonstrating its potential for use in molecular switches. researchgate.net This opens up possibilities for ultra-miniaturized electronic devices. Furthermore, this compound is a valuable precursor for the synthesis of silicon nanoparticles . google.com These nanoparticles have a wide array of applications, from drug delivery and bio-imaging to their use as high-capacity anode materials in lithium-ion batteries. dergipark.org.trmdpi.comnews-medical.net

The quest for improved energy storage solutions has also highlighted the importance of this compound. It is being explored as a precursor for creating silicon-based anodes for lithium-ion batteries. google.comgoogle.com Silicon has a much higher theoretical capacity for lithium ions compared to traditional graphite (B72142) anodes, and using this compound to create nanostructured silicon anodes can help mitigate the mechanical stress and degradation caused by volume changes during charging and discharging cycles. sciopen.commdpi.comrsc.org

The following table summarizes the integration of this compound with various emerging technologies:

Emerging Technology Application of this compound Key Research Findings
Printed and Flexible Electronics Liquid silicon ink for fabricating electronic components on flexible substrates. microdrop.depicamfg.comoled-info.comelectronica.de Enables low-temperature deposition of silicon films, compatible with heat-sensitive materials. researchgate.net
Nanotechnology Component for molecular-scale electronic switches and precursor for silicon nanoparticles. researchgate.netgoogle.com The conductance of cyclopentasilane-based molecular junctions is controllable by stereoisomer conformation. researchgate.net
Energy Storage Precursor for high-capacity silicon-based anodes in lithium-ion batteries. google.comgoogle.comsciopen.com Nanostructured silicon from this compound can improve the stability and performance of battery anodes. mdpi.comrsc.org

Advanced Methodologies for Studying this compound Reactivity

Understanding and controlling the reactivity of this compound is crucial for its successful application. To this end, researchers are employing a suite of advanced methodologies to gain deeper insights into its chemical behavior.

Computational modeling , particularly Density Functional Theory (DFT), has become an indispensable tool. researchgate.net DFT calculations are used to predict the electronic structure, stability, and reaction mechanisms of this compound and its derivatives. nih.govcardiff.ac.ukuio.norsc.orgfrontiersin.org For instance, theoretical calculations have been successfully used to model the conductance properties of cyclopentasilane stereoisomers in molecular junctions, corroborating experimental findings. researchgate.net These computational studies provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.

In-situ monitoring techniques are providing real-time data on the polymerization of this compound. sensxpert.comcnr.itfrontiersin.org Techniques such as Raman and infrared spectroscopy allow researchers to follow the chemical transformations as they happen, providing critical information on reaction kinetics and the formation of intermediates. mdpi.comnih.gov This is particularly important for optimizing the processes used in printed electronics, where the conversion of the this compound ink to a silicon film is a critical step.

The table below highlights some of the advanced methodologies being used to study this compound:

Methodology Purpose Example Application
Density Functional Theory (DFT) To predict electronic structure, stability, and reaction pathways. researchgate.netrsc.org Modeling the conductance of single-molecule cyclopentasilane junctions. researchgate.net
In-situ Raman Spectroscopy To monitor the real-time kinetics of this compound polymerization. mdpi.com Observing the conversion of liquid this compound to polysilane films during UV irradiation.
In-situ Infrared Spectroscopy To track changes in chemical bonding during reactions. Characterizing the functional groups present during the thermal decomposition of this compound.

Cross-Disciplinary Collaborations in this compound Materials Science

The development of this compound-based materials is inherently an interdisciplinary endeavor, requiring expertise from chemistry, physics, materials science, and engineering. nih.govwisc.edu The complexity of taking a molecule like this compound and turning it into a functional device necessitates a collaborative approach. imperial.ac.ukietr.fr

For instance, the creation of this compound-based electronic devices involves chemists to synthesize and functionalize the precursor, materials scientists to develop the "silicon ink" formulations and deposition processes, and electrical engineers to design and fabricate the final devices. timeshighereducation.com Such collaborations are often fostered in research centers and partnerships that bring together academic researchers and industry experts. imperial.ac.ukietr.frtimeshighereducation.com

A prime example of a field that would benefit from such collaborations is the development of high-performance silicon anodes for batteries. This requires a synergistic effort between:

Chemists: To design and synthesize novel this compound derivatives that can lead to silicon nanostructures with optimal properties.

Materials Scientists: To characterize the morphology and properties of the resulting silicon anodes and to develop scalable synthesis processes.

Electrochemical Engineers: To integrate the new anode materials into battery cells and to test their performance and durability.

The following table outlines potential cross-disciplinary collaborations for advancing this compound materials science:

Collaborating Disciplines Research Focus Desired Outcome
Chemistry & Materials Science Development of new this compound-based precursors for printed electronics. ietr.fr "Silicon inks" with improved stability, printability, and electronic properties. microdrop.de
Physics & Electrical Engineering Investigation of charge transport in this compound-derived silicon films. researchgate.net Optimization of semiconductor performance for flexible transistors and sensors.
Chemistry, Materials Science, & Electrochemical Engineering Design and fabrication of nanostructured silicon anodes from this compound for lithium-ion batteries. google.comgoogle.com Batteries with higher energy density, longer cycle life, and improved safety. sciopen.commdpi.com

Q & A

Q. What established synthesis routes exist for Pentasilolane, and how can reaction yields be systematically optimized?

  • Methodological Answer : Begin with literature surveys to identify common routes (e.g., cyclization reactions, catalytic hydrogenation). Optimize yields by varying parameters like catalyst loading (e.g., palladium vs. platinum), solvent polarity (polar aprotic solvents may enhance stability), and temperature gradients (controlled via reflux or microwave-assisted synthesis). Use Design of Experiments (DoE) to isolate critical factors affecting yield . Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry (MS) to validate reaction pathways .

Q. Which spectroscopic/analytical techniques are most reliable for confirming this compound’s structural integrity and purity?

  • Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic validation, nuclear magnetic resonance (NMR) for functional group analysis, and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. For purity, employ HPLC with UV-Vis detection and differential scanning calorimetry (DSC) to assess thermal stability. Cross-reference data with computational predictions (e.g., NMR chemical shift calculators) to resolve ambiguities .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing: expose samples to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV/visible spectrum) in environmental chambers. Monitor degradation via timed HPLC sampling. Apply kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life. Include negative controls (inert atmospheres) to isolate degradation pathways .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD simulations) can predict this compound’s reactivity in non-traditional reaction environments?

  • Methodological Answer : Use Density Functional Theory (DFT) to model electronic properties (HOMO-LUMO gaps, Fukui indices) and identify reactive sites. Pair with Molecular Dynamics (MD) simulations to study solvation effects or surface interactions. Validate predictions via experimental kinetic studies (e.g., rate constants under varying solvents) .

Q. How can contradictions in reported thermodynamic data (e.g., ΔHf, solubility) for this compound be resolved?

  • Methodological Answer : Conduct meta-analyses to identify methodological discrepancies (e.g., calorimetry vs. computational estimates). Replicate studies under standardized conditions (IUPAC guidelines) while controlling for impurities (e.g., via recrystallization). Use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .

Q. What mechanistic insights can be gained from isotopic labeling studies (e.g., <sup>2</sup>H, <sup>13</sup>C) of this compound’s degradation pathways?

  • Methodological Answer : Synthesize isotopically labeled analogs to track bond cleavage/formation via MS/MS fragmentation. Combine with <sup>13</sup>C NMR to monitor carbon migration. Correlate results with computational degradation models (e.g., Gaussian-based transition state analysis) to propose mechanistic pathways .

Q. How do steric and electronic effects influence this compound’s selectivity in multicomponent reactions?

  • Methodological Answer : Perform Hammett studies with para-substituted derivatives to quantify electronic effects. Use X-ray crystallography to analyze steric hindrance in transition states. Compare with DFT-calculated steric maps (e.g., %Vbur) to rationalize selectivity trends .

Methodological Frameworks for Data Contradiction Analysis

  • Systematic Replication : Replicate conflicting studies with identical protocols, documenting instrumentation precision and sample handling .
  • Multivariate Regression : Identify confounding variables (e.g., trace metal impurities) contributing to data variability .
  • Cross-Validation : Use orthogonal techniques (e.g., XRD vs. SAXS for crystallinity) to confirm critical results .

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